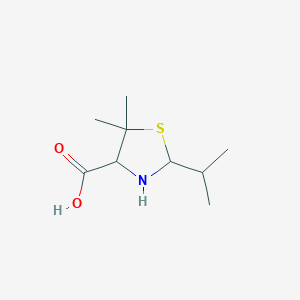

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid

Übersicht

Beschreibung

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid is a chemical compound with the molecular formula C9H17NO2S. It is a thiazolidine derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid typically involves the reaction of appropriate thiazolidine precursors with isopropyl and dimethyl substituents. One common method involves the ring cleavage of 2-isopropyl-5,5-dimethylthiazolidines substituted in the 4-position. The reaction conditions often include the use of solvents such as chloroform and the application of heat to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Hydrolytic Ring Cleavage Under Acidic Conditions

This compound undergoes quantitative ring opening in concentrated mineral acids to produce penicillamine derivatives. The reaction demonstrates temperature-dependent selectivity and conversion efficiency.

Mechanism :

Protonation of the thiazolidine nitrogen initiates ring strain relief through bond cleavage between C-2 and S, yielding penicillamine hydrochloride as the primary product .

Optimized Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Concentration | 12N HCl | 78-81% yield |

| Temperature | 170°C | <5% degradation |

| Reaction Time | 105-120 minutes | Peak conversion |

Experimental Validation :

-

5.76g starting material in 60ml 12N HCl at 170°C → 81.3% penicillamine.HCl via HPLC

-

Scale-up to 11.52g maintained 78.1% yield with identical conditions

Carboxylic Acid Protection Chemistry

The 4-carboxylic acid group undergoes standard protection/deprotection sequences for peptide synthesis applications.

text2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid + (Boc)₂O → Boc-protected derivative (40% yield)

Conditions :

-

Solvent: Anhydrous acetonitrile

-

Base: DIEA (2.2 eq)

-

Time: 48 hours

Purification : Silica gel chromatography after ether extraction and acid washes

Acid-Catalyzed Ring Rearrangements

Strong acidic conditions induce structural reorganization through iminium intermediates:

-

12N HCl generates cationic iminium species (VIII) within 30 minutes

-

Thiol nucleophiles attack at β-carbon reconstructing thiazolidine ring

-

Epimerization occurs at C-2 position (60:40 R/S ratio) during neutralization

Thermodynamic Control :

-

Ring strain relief drives bicyclic system formation at >100°C

Comparative Reaction Table

*Estimated from HPLC peak integration

The compound's reactivity is dominated by its strained thiazolidine ring and sterically shielded carboxylic acid group. Recent DFT studies confirm the critical role of isopropyl groups in directing reaction pathways through steric and electronic effects . Industrial processes favor high-temperature hydrochloric acid cleavage for penicillamine production, while synthetic chemistry applications exploit its unique bicyclization potential under controlled conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Chelation Therapy:

2-Isopropyl-DMTCA is structurally related to penicillamine, a well-known chelating agent used in treating heavy metal poisoning. Research indicates that 2-Isopropyl-DMTCA can chelate metal ions such as copper, iron, and mercury in vitro. Its potential as an alternative to penicillamine for chelation therapy is under investigation, although further studies are needed to assess its efficacy and safety in vivo.

Therapeutic Effects:

This compound has been studied for its potential therapeutic effects related to cysteine metabolism. It may influence cellular processes and has implications for conditions associated with cysteine dysregulation.

Antioxidant Properties:

2-Isopropyl-DMTCA exhibits significant antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress. This application is particularly relevant in the context of diseases where oxidative stress plays a critical role.

Interaction Studies:

Studies have focused on the interactions of 2-Isopropyl-DMTCA with various enzymes and receptors involved in metabolic processes. Understanding these interactions is vital for elucidating how the compound may modulate biological functions and contribute to therapeutic effects.

Structural Similarities and Comparisons

The unique structure of 2-Isopropyl-DMTCA allows it to share similarities with other compounds in the thiazolidine family. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Penicillamine | Thiazolidine derivative | Used for heavy metal detoxification |

| Thiazolidinediones | Thiazolidine ring | Antidiabetic properties |

| Cysteamine | Aminothiol structure | Role in cysteine metabolism |

This table illustrates how 2-Isopropyl-DMTCA differentiates itself through specific substitution patterns while offering potential therapeutic benefits not fully explored yet.

Synthesis and Stability

The synthesis of 2-Isopropyl-DMTCA can be achieved through various methods involving thiazolidine precursors. The compound exists as a hydrochloride salt, which enhances its solubility and stability for different applications .

Future Research Directions

While initial studies suggest promising applications for 2-Isopropyl-DMTCA, further research is essential to explore its full therapeutic potential. Key areas for future investigation include:

- In vivo efficacy: Determining the effectiveness of 2-Isopropyl-DMTCA compared to existing treatments like penicillamine.

- Safety profiles: Comprehensive studies to assess any potential side effects or toxicity.

- Broader therapeutic applications: Exploring its use in other medical conditions influenced by oxidative stress or cysteine metabolism.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a proline analog with restricted conformation, it is used in studies on receptor-bound conformational requirements for agonists and antagonists of angiotensin II. The compound’s structure allows it to mimic or inhibit the activity of natural molecules, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5,5-Dimethyl-2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid

- 2-Phenyl-5,5-dimethylthiazolidine-4-carboxylic acid

- L-5,5-Dimethylthiazolidine-4-carboxylic acid

Uniqueness

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to its specific isopropyl and dimethyl substituents, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biologische Aktivität

2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid (IDT) is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a thiazolidine ring with a carboxylic acid group, which contributes to its biological reactivity and potential therapeutic effects.

IDT acts through several mechanisms:

- Enzyme Modulation : It can inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Receptor Interaction : As a proline analog, it mimics natural molecules affecting receptor-bound conformational requirements for angiotensin II agonists and antagonists.

- Antimicrobial Activity : Preliminary studies suggest IDT exhibits antimicrobial properties, potentially making it useful in treating infections.

Antitumor Properties

Research indicates that IDT may possess antitumor activity. It has been shown to interact with tumor cell membranes, potentially restoring normal cell function. The exact mechanisms remain under investigation but may involve modulation of signaling pathways that influence cell growth and survival.

Anti-inflammatory Effects

IDT's ability to inhibit specific inflammatory enzymes suggests its potential utility in treating conditions like rheumatoid arthritis. By modulating inflammatory responses, it may alleviate symptoms associated with chronic inflammatory diseases.

Antimicrobial Properties

Studies have indicated that IDT has antimicrobial effects against various pathogens. This activity is essential for its potential application in developing new antibiotics or adjunct therapies for infectious diseases.

Case Study 1: Antitumor Activity

A study evaluated the effects of IDT on L5178Y lymphoma and Lewis lung carcinoma models. Results indicated that IDT significantly reduced tumor growth and improved survival rates compared to control groups. The compound's mechanism was attributed to its interaction with cell membranes and disruption of cancer cell signaling pathways.

Case Study 2: Anti-inflammatory Effects

In a model of rheumatoid arthritis, IDT demonstrated a notable reduction in joint inflammation and pain. The study highlighted its role in inhibiting pro-inflammatory cytokines, suggesting that IDT could be a candidate for further development as an anti-inflammatory agent.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Contains an isopropyl group | Antitumor, anti-inflammatory | |

| Thiazolidinedione | Insulin-sensitizing properties | Diabetes treatment | |

| 4-Thiazolidinone | Simpler structure without carboxylic acid functionality | Limited medicinal chemistry applications |

Eigenschaften

IUPAC Name |

5,5-dimethyl-2-propan-2-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-5(2)7-10-6(8(11)12)9(3,4)13-7/h5-7,10H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLDUMMFTKVTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NC(C(S1)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927518 | |

| Record name | 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13206-31-0 | |

| Record name | 5,5-Dimethyl-2-(1-methylethyl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13206-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013206310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC120750 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7Y3897YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.